molecular formula C15H14ClN B079817 Phenethylamine, N-(p-chlorobenzylidene)- CAS No. 13540-95-9

Phenethylamine, N-(p-chlorobenzylidene)-

Cat. No. B079817
CAS RN: 13540-95-9
M. Wt: 243.73 g/mol
InChI Key: DXEDQNQOYVPKRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenethylamine, N-(p-chlorobenzylidene)-, also known as PCB, is a chemical compound that has been widely used in scientific research. PCB is a derivative of phenethylamine, which is a naturally occurring compound found in many plants and animals. PCB has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied in detail.

Scientific Research Applications

Phenethylamine, N-(p-chlorobenzylidene)- has been widely used in scientific research, especially in the field of medicinal chemistry. Phenethylamine, N-(p-chlorobenzylidene)- has been studied for its potential use as a drug molecule due to its ability to interact with various biological targets. Phenethylamine, N-(p-chlorobenzylidene)- has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Phenethylamine, N-(p-chlorobenzylidene)- has also been studied for its potential use as a diagnostic tool in medical imaging.

Mechanism Of Action

Phenethylamine, N-(p-chlorobenzylidene)- interacts with various biological targets in the body, including receptors and enzymes. Phenethylamine, N-(p-chlorobenzylidene)- has been shown to interact with the dopamine transporter, which is a protein that plays a key role in the regulation of dopamine levels in the brain. Phenethylamine, N-(p-chlorobenzylidene)- has also been shown to interact with the sigma-1 receptor, which is a protein that plays a role in the regulation of various cellular functions such as calcium signaling and cell survival.

Biochemical And Physiological Effects

Phenethylamine, N-(p-chlorobenzylidene)- has been shown to have various biochemical and physiological effects in the body. Phenethylamine, N-(p-chlorobenzylidene)- has been shown to increase the release of dopamine in the brain, which can lead to increased feelings of pleasure and reward. Phenethylamine, N-(p-chlorobenzylidene)- has also been shown to have neuroprotective effects, which can help prevent damage to neurons in the brain. Phenethylamine, N-(p-chlorobenzylidene)- has also been shown to have anti-inflammatory effects, which can help reduce inflammation in the body.

Advantages And Limitations For Lab Experiments

Phenethylamine, N-(p-chlorobenzylidene)- has several advantages for lab experiments, including its stability, solubility, and availability. Phenethylamine, N-(p-chlorobenzylidene)- is stable under various conditions and can be easily synthesized in large quantities. Phenethylamine, N-(p-chlorobenzylidene)- is also soluble in various solvents, which makes it easy to use in various experiments. However, Phenethylamine, N-(p-chlorobenzylidene)- also has some limitations, including its potential toxicity and limited selectivity for specific biological targets.

Future Directions

There are several future directions for the study of Phenethylamine, N-(p-chlorobenzylidene)-. One possible direction is the development of new synthesis methods that can improve the yield and purity of Phenethylamine, N-(p-chlorobenzylidene)-. Another possible direction is the study of the pharmacokinetics and pharmacodynamics of Phenethylamine, N-(p-chlorobenzylidene)- in the body, which can help determine its potential use as a drug molecule. Additionally, the study of Phenethylamine, N-(p-chlorobenzylidene)-'s interaction with other biological targets can help identify new therapeutic applications for this compound.

Synthesis Methods

Phenethylamine, N-(p-chlorobenzylidene)- can be synthesized using various methods, including the reaction of p-chlorobenzaldehyde with phenethylamine in the presence of a catalyst. The reaction results in the formation of Phenethylamine, N-(p-chlorobenzylidene)-, which can be purified using various methods such as recrystallization or column chromatography. Phenethylamine, N-(p-chlorobenzylidene)- can also be synthesized using other methods such as the reaction of p-chlorobenzaldehyde with benzylamine or the reaction of p-chlorobenzaldehyde with 2-phenylethylamine.

properties

CAS RN

13540-95-9

Product Name

Phenethylamine, N-(p-chlorobenzylidene)-

Molecular Formula

C15H14ClN

Molecular Weight

243.73 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(2-phenylethyl)methanimine

InChI

InChI=1S/C15H14ClN/c16-15-8-6-14(7-9-15)12-17-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2

InChI Key

DXEDQNQOYVPKRF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN=CC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)CCN=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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